![molecular formula C15H25NO3S B1248606 N-acetyl-S-(e)-geranyl-l-cysteine](/img/structure/B1248606.png)
N-acetyl-S-(e)-geranyl-l-cysteine
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Overview
Description
(2R)-2-acetamido-3-(3,7-dimethylocta-2,6-dienylthio)propanoic acid is a N-acyl-L-amino acid.
Scientific Research Applications
Antioxidant and Cytoprotective Functions
N-acetyl cysteine (NAC), a derivative of L-cysteine, is renowned for its antioxidative properties. Ezeriņa et al. (2018) elucidate how NAC-derived cysteine generates hydrogen sulfide, which is then oxidized to sulfane sulfur species, predominantly in mitochondria. This process is pivotal for its immediate antioxidative and cytoprotective effects (Ezeriņa et al., 2018).
Neurodegenerative Disease Applications
NAC has shown potential in therapies for neurodegenerative and mental health diseases due to its antioxidant and anti-inflammatory activities. Tardiolo et al. (2018) highlight its effectiveness in preventing cognitive aging dementia, Parkinson's, and Alzheimer's disorders (Tardiolo et al., 2018).
Impact on Lifespan and Stress Resistance
Studies on Drosophila species and Caenorhabditis elegans reveal that NAC supplementation can extend lifespan and increase resistance to environmental stressors. Shaposhnikov et al. (2018) and Oh et al. (2015) demonstrate its effects on longevity and stress-resistance, suggesting involvement in hormetic mechanisms and increased expression of stress-responsive genes (Shaposhnikov et al., 2018); (Oh et al., 2015).
Role in Inflammatory Responses
Long-time treatment with low-dose NAC can enhance proinflammatory cytokine expressions in macrophages, as demonstrated by Ohnishi et al. (2014). This suggests its influence on kinase phosphorylation and proinflammatory cytokine expression (Ohnishi et al., 2014).
Miscellaneous Applications
Various studies indicate NAC's role in decreasing biofilm formation, improving mucolytic properties, and potentially influencing diagnostic test accuracies, as shown by Olofsson et al. (2003) and Demırtürk et al. (2003) (Olofsson et al., 2003); (Demırtürk et al., 2003).
properties
Product Name |
N-acetyl-S-(e)-geranyl-l-cysteine |
---|---|
Molecular Formula |
C15H25NO3S |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
(2R)-2-acetamido-3-[(2E)-3,7-dimethylocta-2,6-dienyl]sulfanylpropanoic acid |
InChI |
InChI=1S/C15H25NO3S/c1-11(2)6-5-7-12(3)8-9-20-10-14(15(18)19)16-13(4)17/h6,8,14H,5,7,9-10H2,1-4H3,(H,16,17)(H,18,19)/b12-8+/t14-/m0/s1 |
InChI Key |
YWGFJCHHZZUWCO-BCNIOPEESA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CSC[C@@H](C(=O)O)NC(=O)C)/C)C |
Canonical SMILES |
CC(=CCCC(=CCSCC(C(=O)O)NC(=O)C)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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